molecular formula C11H12N2O2 B6154895 4-(1H-indazol-3-yl)butanoic acid CAS No. 1051929-63-5

4-(1H-indazol-3-yl)butanoic acid

Cat. No.: B6154895
CAS No.: 1051929-63-5
M. Wt: 204.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(1H-indazol-3-yl)butanoic acid involves several steps. In one study, 4-(1H-indol-3-yl)butanoic acid was transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile . In the second phase, various electrophiles were synthesized by reacting substituted-anilines with 4-chlorobutanoyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O2 . The molecular weight is 204.225 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical and Chemical Properties Analysis

The density of this compound is 1.3±0.1 g/cm3 . It has a boiling point of 440.5±20.0 °C at 760 mmHg .

Mechanism of Action

4-(1H-indazol-3-yl)butanoic acid: (also known as indazolebutanoic acid ) belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with diverse biological properties

Mode of Action:

The mode of action of indazole derivatives can vary depending on their specific chemical structure. Generally, indazoles exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects . To understand the mode of action of This compound , we need more detailed studies and experimental data.

Biochemical Pathways:

Indazole compounds may impact several biochemical pathways. For instance:

Pharmacokinetics:

Future Directions

Indazole-containing derivatives, such as 4-(1H-indazol-3-yl)butanoic acid, have a wide variety of medicinal applications and have gained considerable attention in the field of medicinal chemistry . Future research may focus on exploring its potential applications in drug development and other fields .

Biochemical Analysis

Biochemical Properties

4-(1H-indazol-3-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exhibiting anti-inflammatory effects. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further modulating biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines by causing cell cycle arrest in the G0-G1 phase . This suggests that this compound may have potential as an anticancer agent. Furthermore, its impact on gene expression and cellular metabolism can lead to changes in the production of key metabolites and proteins, thereby altering cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the inhibition of COX-2 by this compound involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound may interact with other molecular targets, leading to the modulation of various signaling pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the compound’s stability in different solvents and its degradation products can affect its bioactivity and potency . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxicity, highlighting the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its bioactivity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects. Studying the transport and distribution of this compound can help optimize its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria or nucleus can influence its interactions with mitochondrial enzymes or nuclear receptors, respectively. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-indazol-3-yl)butanoic acid involves the reaction of 3-(2-bromoacetyl)-1H-indazole with butyric acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-(2-bromoacetyl)-1H-indazole", "Butyric acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-(2-bromoacetyl)-1H-indazole in a suitable solvent (e.g. DMF, DMSO) and add the base.", "Step 2: Add butyric acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 4-(1H-indazol-3-yl)butanoic acid as a white solid." ] }

CAS No.

1051929-63-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.